2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole

Medicinal Chemistry Chemical Biology Target Engagement

2-(4-Bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole (CAS 2298256-19-4) is a heterocyclic compound with the molecular formula C₆H₅BrN₄O and a molecular weight of 229.03 g/mol. It belongs to the 1,3,4‑oxadiazole class and features a pyrazole ring substituted at the 4‑position with a bromine atom.

Molecular Formula C6H5BrN4O
Molecular Weight 229.03 g/mol
CAS No. 2298256-19-4
Cat. No. B6226526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole
CAS2298256-19-4
Molecular FormulaC6H5BrN4O
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)N2C=C(C=N2)Br
InChIInChI=1S/C6H5BrN4O/c1-4-9-10-6(12-4)11-3-5(7)2-8-11/h2-3H,1H3
InChIKeyRWRCGWCUASZSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole (CAS 2298256-19-4): A Pyrazole-Oxadiazole Heterocycle for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole (CAS 2298256-19-4) is a heterocyclic compound with the molecular formula C₆H₅BrN₄O and a molecular weight of 229.03 g/mol [1]. It belongs to the 1,3,4‑oxadiazole class and features a pyrazole ring substituted at the 4‑position with a bromine atom. The compound is catalogued primarily as a synthetic building block and a candidate for medicinal chemistry exploration, with its structure suggesting potential utility in drug discovery programs targeting kinase inhibition, antimicrobial activity, or central nervous system disorders [1] . However, published, quantitative, comparator‑based evidence for its differentiation from close analogs remains extremely limited.

Why Generic Substitution Fails for 2-(4-Bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole: The Bromine-Pyrazole-Oxadiazole Pharmacophore Triad


In‑class compounds—such as other 2‑(pyrazol‑1‑yl)‑5‑methyl‑1,3,4‑oxadiazoles or their 1,2,4‑oxadiazole isomers—cannot be assumed to be interchangeable. The specific arrangement of the bromine at the pyrazole 4‑position, the N‑1 linkage to the 1,3,4‑oxadiazole core, and the methyl group at the oxadiazole 5‑position creates a unique electronic and steric profile that influences target binding, metabolic stability, and synthetic tractability [1] . Even minor alterations (e.g., moving the bromine to the 3‑position, replacing it with chlorine, or shifting the oxadiazole regioisomer) have been shown in related series to dramatically alter potency and selectivity . Thus, direct substitution without head‑to‑head data risks compromising assay reproducibility and lead series integrity.

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole (CAS 2298256-19-4)


Structural Identity and Regioisomeric Purity Determine Biological Fingerprint

The compound’s 1,3,4‑oxadiazole regioisomer and the specific N‑1 pyrazole substitution distinguish it from the more common 1,2,4‑oxadiazole analogs that have dominated S1P1 agonist and CB1 antagonist patent landscapes [1]. In published CB1 antagonist series, 1,3,4‑oxadiazole‑pyrazole hybrids achieved IC₅₀ values as low as ~1 nM, whereas corresponding 1,2,4‑oxadiazole isomers lost substantial affinity (IC₅₀ often >100 nM) [1]. While this direct comparator data is not for the exact target compound, it establishes a class‑level inference that the 1,3,4‑oxadiazole‑pyrazole scaffold—exemplified by 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑5‑methyl‑1,3,4‑oxadiazole—possesses intrinsically higher potency potential than regioisomeric alternatives.

Medicinal Chemistry Chemical Biology Target Engagement

Bromine as a Heavy Atom: Enhanced Crystallographic Phasing and Pharmacokinetic Probe Potential

The 4‑bromine substituent provides a distinct advantage over the 4‑chloro and 4‑fluoro analogs for X‑ray crystallography. Bromine’s anomalous scattering signal (f″ at Cu Kα ≈ 8.0 e⁻) significantly exceeds that of chlorine (≈ 1.8 e⁻) and fluorine (negligible), enabling experimental phasing of protein‑ligand complexes at resolutions where chloro analogs fail [1]. In fragment screening, the bromine also serves as a mass‑spectrometry tag (*Br:⁸¹Br ≈ 1:1 natural abundance) for unambiguous hit identification [2].

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

Synthetic Versatility: The Bromine Handle Enables Downstream Diversification

The aryl bromide on the pyrazole ring is a privileged synthetic handle for late‑stage functionalization via Suzuki, Buchwald‑Hartwig, or Ullmann couplings. In contrast, the chloro analog requires harsher conditions and often gives lower yields in cross‑coupling reactions due to the stronger C–Cl bond [1]. Typical Suzuki coupling yields with aryl bromides on pyrazole‑oxadiazole scaffolds exceed 70%, while corresponding chlorides often yield <40% under identical conditions [1].

Medicinal Chemistry Library Synthesis Cross-Coupling

Optimal Procurement and Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole


Fragment‑Based Drug Discovery Crystallography Campaigns

Procure this compound when designing a fragment library for X‑ray crystallography‑based screening. The bromine anomalous signal (Section 3, Evidence Item 2) enables rapid SAD phasing of bromine‑labeled fragments, allowing structure‑guided optimization without the need for heavy‑atom derivatization [1].

Kinase or GPCR Lead Optimization Starting Point

For programs targeting kinases or GPCRs where 1,3,4‑oxadiazole‑pyrazole hybrids have demonstrated nanomolar potency (Section 3, Evidence Item 1), this compound serves as a key intermediate. The bromine handle permits rapid analog generation via cross‑coupling to explore SAR, while the 1,3,4‑oxadiazole core ensures retention of the potency‑enhancing regioisomer [2].

Chemical Probe Development for Target Validation

Use this compound as a starting scaffold for developing chemical probes where the bromine serves a dual purpose: (i) a synthetic diversification point, and (ii) a mass‑spectrometry tag for cellular target engagement studies using the characteristic 1:1 ⁷⁹Br:⁸¹Br isotope pattern (Section 3, Evidence Item 2) [3].

Medicinal Chemistry Library Stock Solution Procurement

Procure this specific compound rather than its 1,2,4‑oxadiazole isomer or chloro/fluoro analogs when building a screening collection. The regioisomeric identity (Section 3, Evidence Item 1) and the synthetic efficiency of the bromine handle (Section 3, Evidence Item 3) make it the preferred scaffold for hit‑to‑lead progression [2].

Quote Request

Request a Quote for 2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.